molecular formula C8H13NO4 B573091 (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid CAS No. 1292324-46-9

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Cat. No. B573091
CAS RN: 1292324-46-9
M. Wt: 187.195
InChI Key: UBOXHZAFNUHWPR-LURJTMIESA-N
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Description

“(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO4 . It is also known by other names such as “(S)-1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester” and "1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)-, (3S)" .


Synthesis Analysis

While specific synthesis methods for “(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” were not found in the search results, pyrrolidine derivatives are often synthesized using ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI string for “(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” is "InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)" . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid” has a molecular weight of 187.19312 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Intramolecular Cyclisation

One notable application involves the use of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in intramolecular cyclisation reactions. Galeazzi et al. (1996) explored the oxidative cyclisation of a series of (S)-N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides, leading to 1,3,4-trisubstituted pyrrolidin-2-ones. This process, facilitated by Mn(III) and Cu(II) in acetic acid, is regioselective and yields diastereomeric mixtures which are easily separated. This method serves as a useful tool for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

Quantum Chemical Investigations

Bouklah et al. (2012) conducted DFT and quantum chemical calculations to investigate the molecular properties of substituted pyrrolidinones, including structures similar to (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. Their study provides insights into the electronic properties such as HOMO, LUMO energies, and molecular densities, which are crucial for understanding the reactivity and stability of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Construction of Cyclic γ-Aminobutyric Acid Analogues

Petz et al. (2019) reported on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid (GABA) analogues, which are substituted at the 4-position. This synthesis involves a de Mayo reaction, which is a combination of an intermolecular [2+2]-photocycloaddition followed by a fragmentation reaction. This innovative approach opens avenues for creating new GABA analogues with potential therapeutic applications (Petz, Allmendinger, Mayer, & Wanner, 2019).

Mechanism of Action

Esters

are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are derived from carboxylic acids and alcohols . Esters are widespread in nature and are often associated with characteristic flavors and fragrances . They also participate in various biochemical reactions .

Mode of Action

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis, which can occur under both acidic and basic conditions, results in the breakdown of the ester into its constituent alcohol and carboxylic acid . Reduction of an ester, typically with a strong reducing agent like lithium aluminum hydride, results in the formation of alcohols . Reaction with Grignard reagents leads to the formation of tertiary alcohols .

Biochemical Pathways

In biological systems, esters play key roles in a variety of biochemical pathways. For example, they are involved in the process of esterification, a common biochemical reaction where an ester is formed from a carboxylic acid and an alcohol .

Pharmacokinetics

The pharmacokinetics of esters can vary widely depending on their structure and the presence of functional groups. Generally, they are well absorbed in the gastrointestinal tract, but their bioavailability can be influenced by factors such as their lipophilicity, the presence of metabolic enzymes, and transporter proteins .

Result of Action

The biological effects of esters depend on their structure and the specific biochemical pathways they participate in. Some esters, for example, are used in pharmaceuticals due to their analgesic or anti-inflammatory effects .

Action Environment

The action of esters can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of ester hydrolysis . Additionally, factors such as temperature and the presence of catalysts can also influence the rate of ester reactions .

properties

IUPAC Name

2-[(3S)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXHZAFNUHWPR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744448
Record name [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

CAS RN

1292324-46-9
Record name [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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